molecular formula C11H9FN2O3 B1437695 Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate CAS No. 869634-05-9

Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate

Cat. No.: B1437695
CAS No.: 869634-05-9
M. Wt: 236.2 g/mol
InChI Key: JZHLSNLGUMHJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate involves several steps. One common method includes the reaction of 4-oxo-3,4-dihydroquinazoline with methyl fluoroacetate under specific conditions . The reaction typically requires a catalyst and is conducted at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

. The production process involves stringent quality control measures to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically conducted under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized compounds .

Mechanism of Action

The mechanism of action of methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to the observed biological effects.

Properties

IUPAC Name

methyl 2-fluoro-2-(4-oxo-3H-quinazolin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-11(16)8(12)9-13-7-5-3-2-4-6(7)10(15)14-9/h2-5,8H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHLSNLGUMHJEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=NC2=CC=CC=C2C(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
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Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
Reactant of Route 3
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Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
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Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
Reactant of Route 5
Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-fluoro-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate

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